molecular formula C23H20N2O3S2 B3313210 2-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 946349-46-8

2-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B3313210
CAS No.: 946349-46-8
M. Wt: 436.6 g/mol
InChI Key: BRIBEXZHRANKBE-UHFFFAOYSA-N
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Description

The compound 2-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide features a benzamide core linked to a 4-(6-methylbenzothiazol-2-yl)phenyl group and an ethanesulfonyl substituent.

Friedel-Crafts acylation to form the benzamide backbone.

Suzuki coupling or nucleophilic substitution to introduce the benzothiazole moiety.

Key structural features include:

  • Ethanesulfonyl group: A strong electron-withdrawing substituent that may influence solubility and electronic properties.
  • Benzamide linkage: Provides conformational rigidity and hydrogen-bonding sites.

Properties

IUPAC Name

2-ethylsulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-3-30(27,28)21-7-5-4-6-18(21)22(26)24-17-11-9-16(10-12-17)23-25-19-13-8-15(2)14-20(19)29-23/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIBEXZHRANKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Benzamide Core: The benzothiazole derivative is then reacted with 4-aminobenzamide under appropriate conditions to form the desired benzamide linkage.

    Introduction of the Ethanesulfonyl Group: The final step involves the sulfonylation of the benzamide derivative using ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications

  • Ethanesulfonyl derivatives may exhibit superior pharmacokinetic profiles due to balanced solubility and metabolic stability.
  • Nitro-substituted analogues (e.g., ) are potent but may require structural optimization to mitigate toxicity risks.
  • Sulfonamide-linked compounds () offer synthetic versatility but lack the conformational rigidity of benzamides.

Biological Activity

The compound 2-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is part of a class of benzothiazole derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 946289-71-0
  • Molecular Formula : C23H20N2O3S2
  • Molecular Weight : 436.5465 g/mol
  • SMILES : CCS(=O)(=O)c1cccc(c1)C(=O)Nc1ccc(cc1)c1nc2c(s1)cc(cc2)C

Pharmacological Targets

Research indicates that benzothiazole derivatives, including the compound , exhibit a variety of biological activities. Notably, they have been studied for their roles as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are critical targets in pain management and inflammation:

  • sEH Inhibition : Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties .
  • FAAH Inhibition : FAAH inhibitors prevent the breakdown of endocannabinoids, enhancing their analgesic effects .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the benzothiazole and phenyl moieties can significantly impact the inhibitory potency against sEH and FAAH. For example, introducing trifluoromethyl groups at specific positions on the aromatic rings has been found to be well-tolerated by these enzymes, although it does not always enhance metabolic stability .

Case Studies and Experimental Findings

  • Pain Relief Studies :
    • A study demonstrated that dual inhibitors targeting both sEH and FAAH could alleviate acute inflammatory pain without affecting normal locomotor behavior in rats. This represents a significant advantage over traditional analgesics like opioids, which often induce side effects related to motor function .
  • Neuroprotective Effects :
    • Another investigation into benzothiazole derivatives highlighted their potential as multifunctional agents against neurodegenerative diseases such as Alzheimer's. These compounds exhibited acetylcholinesterase (AChE) inhibitory action and Aβ-binding ability, suggesting a role in cognitive enhancement and neuroprotection .

Summary of Biological Activities

Biological ActivityMechanism/TargetReference
sEH InhibitionIncreased EET levels
FAAH InhibitionEnhanced endocannabinoid signaling
Pain ReliefAnalgesic without motor impairment
NeuroprotectionAChE inhibition; Aβ-binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

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